7-Fluoro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one
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Overview
Description
7-Fluoro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by its unique structure, which includes a pyrido[3,2-e][1,4]diazepin-2-one core with a fluorine atom at the 7th position and a phenyl group at the 5th position. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyridine with a suitable diketone in the presence of a fluorinating agent can lead to the formation of the desired diazepine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process. Additionally, green chemistry principles may be applied to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7-Fluoro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one.
Olanzapine: 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]-benzodiazepine.
Uniqueness
7-Fluoro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one is unique due to the presence of the fluorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
57059-50-4 |
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Molecular Formula |
C14H10FN3O |
Molecular Weight |
255.25 g/mol |
IUPAC Name |
7-fluoro-5-phenyl-1,3-dihydropyrido[3,2-e][1,4]diazepin-2-one |
InChI |
InChI=1S/C14H10FN3O/c15-11-7-6-10-14(18-11)13(16-8-12(19)17-10)9-4-2-1-3-5-9/h1-7H,8H2,(H,17,19) |
InChI Key |
LKAVIRLSBQGXPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C(=N1)C3=CC=CC=C3)N=C(C=C2)F |
Origin of Product |
United States |
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